Cas no 1257658-83-5 (4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide)

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide structure
1257658-83-5 structure
Product Name:4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide
CAS No:1257658-83-5
MF:C7H15Br2N3
MW:301.022099733353
MDL:MFCD08445535
CID:1218398
PubChem ID:44119707
Update Time:2025-07-19

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide Chemical and Physical Properties

Names and Identifiers

    • 2-(3,5-dimethyl-1h-pyrazol-4-yl)ethanamine Dihydrobromide
    • MFCD08445535
    • 1257658-83-5
    • 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole dihydrobromide
    • 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;dihydrobromide
    • 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanaminedihydrobromide
    • CS-0321096
    • PS-7131
    • 3,5-Dimethyl-4-aminoethyl-1H-pyrazole dihydrobromide
    • 1H-Pyrazole-4-ethanamine, 3,5-dimethyl-, hydrobromide (1:2)
    • AKOS026675567
    • 2-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-amine dihydrobromide
    • 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide
    • MDL: MFCD08445535
    • Inchi: 1S/C7H13N3.2BrH/c1-5-7(3-4-8)6(2)10-9-5;;/h3-4,8H2,1-2H3,(H,9,10);2*1H
    • InChI Key: GRHMBYGHVPKFBM-UHFFFAOYSA-N
    • SMILES: Br.Br.N1C(C)=C(C(C)=N1)CCN

Computed Properties

  • Exact Mass: 300.96122g/mol
  • Monoisotopic Mass: 298.96327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 105
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.7Ų

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide Pricemore >>

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abcr
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abcr
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Additional information on 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide

Introduction to 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide (CAS No. 1257658-83-5)

4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide, identified by the CAS number 1257658-83-5, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This pyrazole derivative has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound features a dimethyl-substituted pyrazole core linked to a 2-aminoethyl side chain, which endows it with unique chemical and biological properties. Such structural motifs are frequently explored in the development of novel therapeutic agents, particularly in the quest for molecules with enhanced pharmacological activity and reduced toxicity.

The dihydrobromide salt form of this compound is particularly noteworthy, as it enhances solubility and stability, making it more amenable for further chemical manipulation and biological evaluation. The pyrazole scaffold itself is a privileged structure in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors. The presence of both methyl groups at the 3- and 5-positions introduces steric hindrance, which can fine-tune binding interactions, while the amine functionalities provide opportunities for hydrogen bonding and further derivatization.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play pivotal roles in numerous cellular processes and are often implicated in diseases such as cancer and inflammation. Pyrazole derivatives have emerged as promising candidates in this area due to their ability to modulate PPIs through precise spatial orientation of functional groups. The 2-aminoethyl side chain in 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide serves as an excellent platform for designing molecules that can selectively disrupt aberrant PPI networks.

One of the most compelling aspects of this compound is its potential as a precursor for generating structure-activity relationship (SAR) studies. By systematically modifying the dimethyl-substituted pyrazole core or the 2-aminoethyl side chain, researchers can explore how different functional groups influence biological activity. For instance, replacing one of the methyl groups with other heteroatoms or introducing additional substituents could lead to novel analogs with improved potency or selectivity. Such modifications are critical in optimizing lead compounds for clinical development.

The pharmaceutical industry has increasingly recognized the importance of computational chemistry and high-throughput screening (HTS) in accelerating drug discovery pipelines. The molecular structure of 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide makes it an ideal candidate for virtual screening against large databases of biological targets. Advanced computational methods, such as molecular docking and quantum mechanical calculations, can predict how this compound interacts with potential drug targets, thereby guiding experimental design.

Recent advancements in synthetic methodologies have also contributed to the growing interest in pyrazole derivatives. Techniques such as transition-metal-catalyzed cross-coupling reactions and organocatalytic asymmetric synthesis have enabled the efficient construction of complex pyrazole-based scaffolds. These methods allow chemists to access derivatives of 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide with tailored properties, expanding their utility in drug development. For example, enantioselective synthesis could yield chiral analogs that exhibit enhanced enantiomeric purity and improved pharmacokinetic profiles.

The biological evaluation of 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide has revealed several intriguing possibilities. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways relevant to inflammation and cancer. Additionally, its ability to modulate PPIs makes it a candidate for developing therapeutics targeting protein-protein interactions that are difficult to address with traditional small-molecule inhibitors.

In conclusion, 4-(2-Aminoethyl)-3,5-dimethyl-1H-pyrazole Dihydrobromide (CAS No. 1257658-83-5) represents a promising scaffold for medicinal chemistry research. Its unique structural features—combining a dimethyl-substituted pyrazole core with a 2-aminoethyl side chain—offer numerous opportunities for designing novel therapeutic agents. As computational methods continue to improve and synthetic techniques become more sophisticated, compounds like this are likely to play an increasingly important role in the discovery and development of new drugs.

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